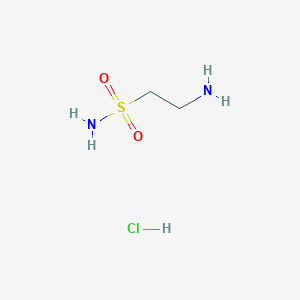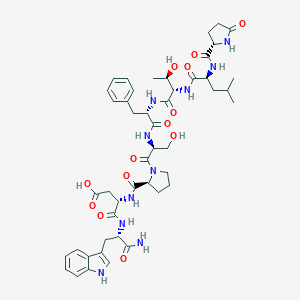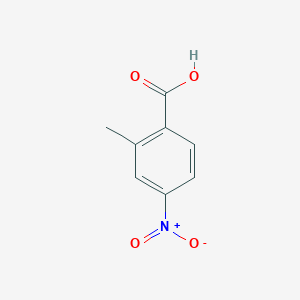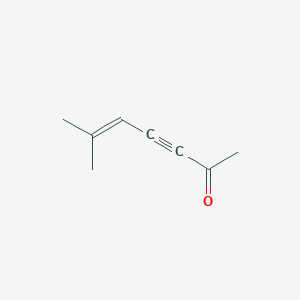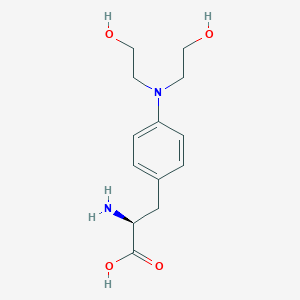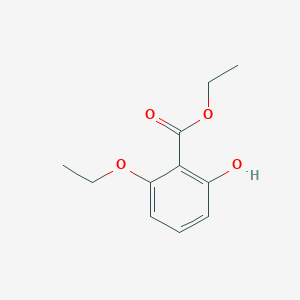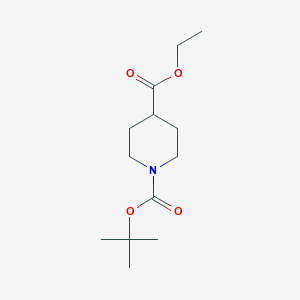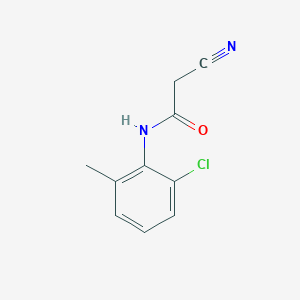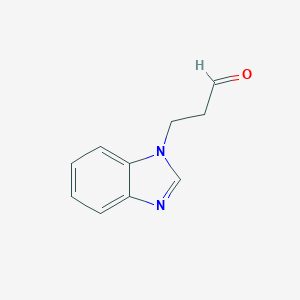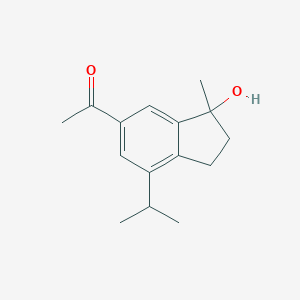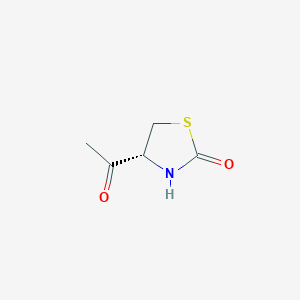
(4R)-4-Acetylthiazolidine-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Acetylthiazolidine-2-one, also known as Acetamide Thiazolidine-2-one, is a heterocyclic organic compound with a thiazolidine ring structure. It is a chiral molecule that exists in two enantiomeric forms, (4R)- and (4S)-4-acetylthiazolidine-2-one. The compound has been widely studied for its potential applications in various fields including pharmaceuticals, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of (4R)-4-Acetylthiazolidine-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. It may also modulate the expression of certain genes involved in these processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (4R)-4-Acetylthiazolidine-2-one has a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the activity of certain enzymes involved in glucose metabolism. It has also been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R)-4-Acetylthiazolidine-2-one has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, the compound has some limitations. It is relatively insoluble in water and may require the use of organic solvents for certain experiments. It is also relatively expensive compared to other compounds used in research.
Direcciones Futuras
There are several potential future directions for research on (4R)-4-Acetylthiazolidine-2-one. One area of interest is the development of new drugs based on the compound. Studies have shown that (4R)-4-Acetylthiazolidine-2-one has potential as a treatment for various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the study of the compound's mechanism of action. Further research may help to elucidate the molecular pathways involved in the compound's various biological effects. Finally, there is potential for the use of (4R)-4-Acetylthiazolidine-2-one in the development of new materials. The compound has been shown to have potential as a precursor for the synthesis of various polymers and other materials. Further research may lead to the development of new materials with unique properties and applications.
Métodos De Síntesis
The synthesis of (4R)-4-Acetylthiazolidine-2-one can be achieved through various methods. One of the most commonly used methods is the reaction between L-cysteine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (4R)-4-acetylthiazolidine-2-one as a single enantiomer. Other methods involve the use of different starting materials and catalysts, such as sodium borohydride and acetic acid.
Aplicaciones Científicas De Investigación
The compound has been extensively researched for its potential applications in the pharmaceutical industry. Studies have shown that (4R)-4-Acetylthiazolidine-2-one exhibits anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, the compound has been studied for its potential use in the treatment of diabetes and obesity.
Propiedades
Número CAS |
143397-35-7 |
|---|---|
Nombre del producto |
(4R)-4-Acetylthiazolidine-2-one |
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
(4R)-4-acetyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |
Clave InChI |
IQEYMJPFHFVCBW-BYPYZUCNSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CSC(=O)N1 |
SMILES |
CC(=O)C1CSC(=O)N1 |
SMILES canónico |
CC(=O)C1CSC(=O)N1 |
Sinónimos |
2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
